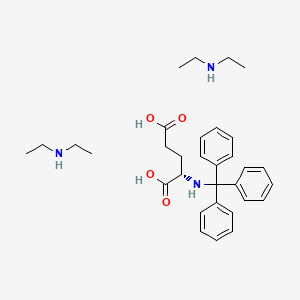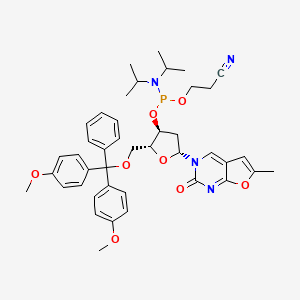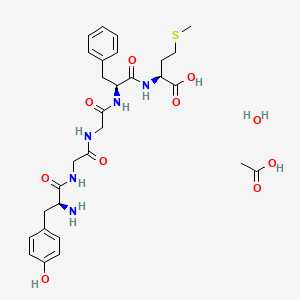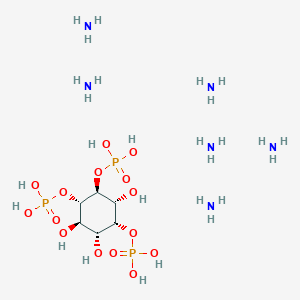![molecular formula C13H6Br6 B1516810 1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene](/img/structure/B1516810.png)
1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene: is a highly brominated aromatic compound It is characterized by the presence of multiple bromine atoms attached to a benzene ring, making it a polyhalogenated compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene typically involves the bromination of benzene derivatives. One common method is the bromination of aniline with elemental bromine to produce 2,4,6-tribromoaniline. This intermediate is then diazotized and reacted with ethanol to replace the diazonium group with hydrogen, forming 1,3,5-tribromobenzene . Further bromination of this compound can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, can optimize the yield and purity of the final product. Safety measures are crucial due to the toxic and corrosive nature of bromine.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the brominated aromatic ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenols or amines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of flame retardants and other materials with specific properties.
Biological Studies: It can be used as a probe in biological studies to understand the effects of brominated compounds on biological systems.
Mécanisme D'action
The mechanism of action of 1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds or the disruption of molecular structures. The exact pathways depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tribromophenol: Another brominated aromatic compound with similar properties but different applications.
1,3,5-Tribromobenzene: A simpler brominated benzene derivative used in similar types of reactions.
Uniqueness
1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene is unique due to its high degree of bromination and the specific arrangement of bromine atoms. This gives it distinct chemical properties and makes it suitable for specialized applications in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C13H6Br6 |
|---|---|
Poids moléculaire |
641.6 g/mol |
Nom IUPAC |
1,3,5-tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene |
InChI |
InChI=1S/C13H6Br6/c14-6-1-10(16)8(11(17)2-6)5-9-12(18)3-7(15)4-13(9)19/h1-4H,5H2 |
Clé InChI |
FSJRGYDDQXEJNK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)CC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![TERT-BUTYL N-[1-(4-AMINOPHENYL)AZETIDIN-3-YL]CARBAMATE](/img/structure/B1516729.png)



![[4-(4-Chloro-phenyl)-piperazin-1-YL]-(1H-indol-2-YL)-acetic acid](/img/structure/B1516741.png)

![[(2R,3S,5R)-5-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1516747.png)

![[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B1516753.png)

![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid phenylmethyl ester](/img/structure/B1516755.png)


